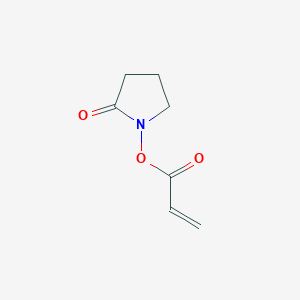![molecular formula C6F18N3O12S6Yb B065772 Tris[bis(trifluoromethylsulfonyl)amino] ytterbium CAS No. 175438-43-4](/img/structure/B65772.png)
Tris[bis(trifluoromethylsulfonyl)amino] ytterbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[bis(trifluoromethylsulfonyl)amino] ytterbium (abbreviated as Yb(Tf2N)3) is a rare earth metal complex that has gained significant attention in the scientific community due to its unique properties. Yb(Tf2N)3 is a coordination compound that contains ytterbium, a rare earth metal, and trifluoromethylsulfonyl (Tf2N) groups. The compound has been studied extensively for its potential applications in various fields, including catalysis, electronics, and biochemistry.
Mecanismo De Acción
The mechanism of action of Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 in catalysis and other applications is complex and not fully understood. However, it is believed that the compound acts as a Lewis acid, which can accept a pair of electrons from a Lewis base to form a coordinate bond. This interaction can facilitate various chemical reactions, including carbonylation, hydroamination, and polymerization.
Biochemical and physiological effects:
Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has been studied for its potential use in biochemistry and medicine. However, the compound's biochemical and physiological effects are not well understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has several advantages for use in lab experiments, including its high stability, solubility, and reactivity. However, the compound's high cost, limited availability, and potential toxicity can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3, including:
1. Studying the compound's potential use as a catalyst for other organic reactions.
2. Investigating the compound's potential as a dopant in other electronic devices.
3. Exploring the compound's potential as a contrast agent in MRI.
4. Studying the compound's potential use as a drug delivery system.
5. Investigating the compound's potential as a luminescent material for use in lighting and displays.
In conclusion, Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 is a rare earth metal complex that has gained significant attention in the scientific community due to its unique properties. The compound has potential applications in various fields, including catalysis, electronics, and biochemistry. While further research is needed to fully understand the compound's properties and potential applications, Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has the potential to be a valuable tool in scientific research and development.
Métodos De Síntesis
The synthesis of Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 is a complex process that involves the reaction of ytterbium chloride with trifluoromethylsulfonyl azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of pure Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 crystals. The resulting crystals are then purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has been extensively studied for its potential applications in various fields, including catalysis, electronics, and biochemistry. In catalysis, Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has been shown to be an effective catalyst for various organic reactions, including carbonylation, hydroamination, and polymerization. In electronics, Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance. In biochemistry, Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) and as a potential drug delivery system.
Propiedades
Número CAS |
175438-43-4 |
|---|---|
Nombre del producto |
Tris[bis(trifluoromethylsulfonyl)amino] ytterbium |
Fórmula molecular |
C6F18N3O12S6Yb |
Peso molecular |
1013.5 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;ytterbium(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Yb/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
Clave InChI |
YPUOTXOJCHHZIY-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Yb+3] |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Yb+3] |
Pictogramas |
Corrosive |
Sinónimos |
YTTERBIUM(III) TRIFLUOROMETHANESULFONIM& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)



![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)







